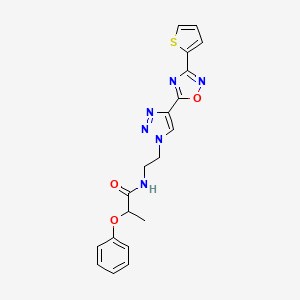

2-phenoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a novel organic compound characterized by its unique molecular structure, which combines phenoxy, thiophene, oxadiazole, and triazole moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide generally follows a multistep process:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a corresponding amidoxime derivative with a carboxylic acid or ester.

Synthesis of the triazole ring: The triazole ring can be introduced via a "click chemistry" reaction, typically involving the 1,3-dipolar cycloaddition of an azide with an alkyne.

Combination of fragments: The phenoxy group can be attached through nucleophilic substitution reactions, and the final assembly of the propanamide structure involves coupling reactions facilitated by agents like EDCI or DCC.

Industrial Production Methods

On an industrial scale, the production would require optimization of reaction conditions to maximize yield and purity. This includes temperature control, solvent selection, and the use of catalysts or reagents that enhance the efficiency of each step. Automation and continuous flow chemistry could also be utilized to streamline the process.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes

Oxidation and Reduction: It may undergo oxidation at the thiophene ring to form sulfoxides or sulfones.

Substitution Reactions: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Hydrolysis: Amide bonds within the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions Used

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

Substitution: Bromine or chlorine for electrophilic aromatic substitution.

Hydrolysis: Sodium hydroxide or hydrochloric acid for hydrolyzing the amide bond.

Major Products Formed

Sulfoxides and sulfones: from oxidation.

Substituted aromatics: from electrophilic aromatic substitution.

Carboxylic acids and amines: from hydrolysis.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds with oxadiazole and triazole structures exhibit significant anticancer activity. For instance, derivatives similar to the target compound have demonstrated notable efficacy against various cancer cell lines. A study reported that certain oxadiazole derivatives showed percent growth inhibition (PGI) rates of up to 86% against specific cancer types such as OVCAR-8 and SNB-19 . The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Activity

Compounds containing oxadiazole and triazole rings have been evaluated for their antimicrobial properties. A series of substituted oxadiazoles demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that the target compound could be explored for potential use as an antibacterial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds with triazole and oxadiazole groups has been documented. These compounds can inhibit pro-inflammatory mediators and enzymes, suggesting their utility in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of 2-phenoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide typically involves multi-step synthetic routes that include:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Introduction of the Thiophene Ring : Cross-coupling reactions (e.g., Suzuki or Stille coupling) are employed to integrate the thiophene moiety into the structure.

- Attachment of the Phenoxy Group : This step often involves nucleophilic substitution reactions where phenolic derivatives react with electrophiles.

Case Study 1: Anticancer Activity

In a study focusing on novel oxadiazole derivatives, it was found that compounds similar to the target showed substantial anticancer effects with specific PGIs against multiple tumor cell lines. The study utilized a variety of assays to evaluate cytotoxicity and mechanism of action, revealing insights into how these compounds interact with cellular targets .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed a series of oxadiazoles for their antimicrobial effects against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics. The study highlighted structure-activity relationships that could guide future drug design efforts targeting bacterial infections .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The specific mechanism of action of 2-phenoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide would depend on its target application. generally, the compound might interact with molecular targets such as enzymes, receptors, or DNA through:

Binding to active sites: Inhibiting enzyme activity.

Intercalation with DNA: Affecting transcription and replication processes.

Receptor interaction: Modulating signaling pathways.

Comparación Con Compuestos Similares

Similar compounds can be compared based on structural features and biological activities:

2-phenyl-1,2,4-oxadiazole: Shares the oxadiazole ring, known for antimicrobial properties.

4-(thiophen-2-yl)-1H-1,2,3-triazole: Contains both thiophene and triazole rings, investigated for anticancer activities.

N-phenylpropanamide: Lacks the complex heterocyclic system but serves as a simpler structural analog.

List of Similar Compounds

2-Phenyl-1,2,4-oxadiazole

4-(Thiophen-2-yl)-1H-1,2,3-triazole

N-Phenylpropanamide

3-(4-(3-Phenyl-1H-1,2,3-triazol-1-yl)ethyl)-1,2,4-oxadiazole

2-(4-(2-Thienyl)-1H-1,2,3-triazol-1-yl)acetophenone

Actividad Biológica

The compound 2-phenoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a complex organic molecule that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial and anticancer activities, as well as its mechanisms of action.

Chemical Structure

The compound features several key structural elements:

- Phenoxy group : Enhances lipophilicity and biological activity.

- Oxadiazole and triazole rings : Known for their roles in biological activity, particularly in antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole and triazole exhibit significant antimicrobial properties. The presence of the thiophenyl group enhances these effects. For example:

- Antibacterial Activity : Studies show that compounds with similar structures demonstrate effective inhibition against various gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

- Antifungal Activity : The compound has been reported to inhibit fungal growth effectively, particularly against Candida species .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacillus cereus | 10 µg/mL |

| Compound B | Staphylococcus aureus | 5 µg/mL |

| Compound C | Candida albicans | 15 µg/mL |

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to inhibit specific enzymes involved in DNA synthesis. The oxadiazole core has been particularly noted for its activity against thymidylate synthase (TS), an enzyme critical for DNA replication:

- Inhibition Studies : Compounds similar to 2-phenoxy-N-(...) have shown IC50 values ranging from 0.47 to 1.4 µM against TS proteins .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | 0.5 | TS inhibition |

| MCF7 (Breast Cancer) | 0.8 | Apoptosis induction |

| HUH7 (Liver Cancer) | 1.0 | Cell cycle arrest |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole and triazole moieties interact with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Membrane Permeability : The lipophilic nature due to the phenoxy group enhances the compound's ability to penetrate cellular membranes, facilitating its action at target sites.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Recent studies have focused on the synthesis and evaluation of related compounds:

Propiedades

IUPAC Name |

2-phenoxy-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O3S/c1-13(27-14-6-3-2-4-7-14)18(26)20-9-10-25-12-15(22-24-25)19-21-17(23-28-19)16-8-5-11-29-16/h2-8,11-13H,9-10H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLUSSYOAOQSNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C=C(N=N1)C2=NC(=NO2)C3=CC=CS3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.